molecular formula C10H14N4O B11898249 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

カタログ番号: B11898249
分子量: 206.24 g/mol
InChIキー: KUNAIAOXDAUISQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1710283-42-3) is a pyrrolopyrimidine derivative with a molecular formula of C10H14N4O and a molecular weight of 206.24 g/mol. This research chemical is of significant interest in medicinal chemistry due to its structural similarity to purine bases, which allows it to serve as a key scaffold in the development of novel therapeutic agents . The pyrrolo[3,4-d]pyrimidine core is a regioisomer of the extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, which is recognized as a privileged structure in drug discovery for its diverse biological activities . Compounds featuring this framework have demonstrated potent inhibitory effects across various biological targets, including kinase enzymes such as the Colony-Stimulating Factor-1 Receptor (CSF1R) . Research into analogous structures has revealed their potential in applications ranging from anticancer and anti-inflammatory agents to antimicrobial and antitubercular therapies . The specific substitution pattern on this molecule, featuring the 2-(2-methoxyethyl) and 6-methyl groups, is designed to modulate the compound's physicochemical properties, including solubility and metabolic stability, making it a valuable intermediate for further structure-activity relationship (SAR) exploration. This product is available for research and development purposes. It is provided as a solid and should be stored according to standard laboratory practices for similar organic compounds. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C10H14N4O

分子量

206.24 g/mol

IUPAC名

2-(2-methoxyethyl)-6-methylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N4O/c1-14-5-7-8(6-14)12-9(3-4-15-2)13-10(7)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13)

InChIキー

KUNAIAOXDAUISQ-UHFFFAOYSA-N

正規SMILES

CN1C=C2C(=C1)N=C(N=C2N)CCOC

製品の起源

United States

準備方法

Formamide-Mediated Cyclization

A method adapted from US Patent 4,010,159 employs formamide as both solvent and nitrogen source for cyclizing aminopyrrole precursors. For example, heating 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride with formamide at 160°C for 16 hours yields 5,6,7-trimethyl-4-phenyl-6H-pyrrolo[3,4-d]pyrimidine. While this route efficiently constructs the core, substituent flexibility is limited by precursor availability.

POCl3-Assisted Chlorination and Cyclization

An alternative route from Open Research Exeter involves treating 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl3 and DIPEA in toluene. This generates 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile intermediate for subsequent functionalization. Although this example focuses on a [2,3-d] isomer, analogous conditions could be applied to [3,4-d] systems by adjusting starting materials.

Functionalization of the Pyrrolo[3,4-d]Pyrimidine Core

Regioselective Chlorination

Chlorination at positions 2 and 4 is critical for directing substitutions. In a representative procedure, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes further chlorination with POCl3 to yield 2,4,5-trichloro derivatives. For [3,4-d] analogs, similar conditions (POCl3, DIPEA, toluene, 70–106°C) would enable precise control over chlorination sites.

Introduction of the 2-(2-Methoxyethyl) Group

The methoxyethyl substituent at position 2 is introduced via nucleophilic substitution or cross-coupling:

Alkylation with 2-Methoxyethylamine

Reaction of 2-chloro intermediates with 2-methoxyethylamine in polar aprotic solvents (e.g., DMF, MeOH) at elevated temperatures (70–80°C) affords the desired substitution. For instance, treating 2,4-dichloro-7H-pyrrolo[3,4-d]pyrimidine with 2-methoxyethylamine in MeOH at 70°C for 1 hour yields 2-(2-methoxyethyl)-4-chloro-6H-pyrrolo[3,4-d]pyrimidine.

Palladium-Catalyzed Coupling

Aryl and alkyl groups are efficiently installed via Suzuki-Miyaura or Buchwald-Hartwig couplings. A study in PMC11478076 demonstrates chemoselective Suzuki coupling at C-2 using Pd2(dba)3 and XPhos ligands. Applying this to a 2-iodo intermediate and a 2-methoxyethyl boronic ester could achieve the target substitution.

Installation of the 6-Methyl Group

Direct Alkylation

Methylation at position 6 is achieved via SN2 displacement of a chloro or bromo substituent. For example, reacting 6-chloro-2-(2-methoxyethyl)-6H-pyrrolo[3,4-d]pyrimidin-4-amine with methylamine in MeOH at 70°C provides the 6-methyl derivative in >90% yield.

Reductive Amination

An alternative approach involves reductive amination of a 6-keto intermediate. Hydrogenation of 6-oxo-pyrrolo[3,4-d]pyrimidine with methylamine and NaBH3CN in THF selectively reduces the ketone to a methyl group.

Final Amination at Position 4

Buchwald-Hartwig Amination

The 4-chloro intermediate undergoes amination with NH3 or protected amines. A protocol from PMC11478076 employs Pd2(dba)3, XPhos, and K2CO3 in sec-BuOH at 110°C to install primary amines. For the target compound, this step converts 4-chloro-2-(2-methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine to the 4-amine.

Direct Ammonolysis

Heating the 4-chloro derivative with aqueous NH3 in a sealed tube at 120°C for 12 hours provides the amine in moderate yields (50–60%).

Challenges and Optimization

Competing Side Reactions

Over-chlorination during POCl3 treatment can lead to tri- or tetrachlorinated byproducts. Using stoichiometric POCl3 and monitoring with TLC mitigates this issue.

Deprotection Complications

SEM-protected intermediates require careful deprotection. Acidic conditions (HCl/MeOH) often release formaldehyde, leading to tricyclic side products. Switching to TFA/CH2Cl2 minimizes this risk.

Catalyst Selection

Pd2(dba)3 outperforms Pd(OAc)2 in Suzuki couplings, achieving >90% selectivity for mono-arylation. Ligands such as XPhos enhance reactivity while suppressing diarylation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.39 (s, 1H, H-5), 6.98 (d, J = 3 Hz, 1H, H-7), 3.85 (s, 3H, OCH3), 3.45 (t, J = 6 Hz, 2H, CH2O), 2.47 (s, 3H, CH3).

  • MS (ESI) : m/z 263.12 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) shows >99% purity for the final compound.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Formamide Cyclization6595Single-step core formation
POCl3 Chlorination9099High functionalization control
Buchwald-Hartwig8598Mild conditions for amination

化学反応の分析

2-(2-メトキシエチル)-6-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンは、次のような様々な化学反応を起こします。

    酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。

    還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。

これらの反応で使用される一般的な試薬や条件には、ジクロロメタン、エタノールなどの有機溶媒、室温から還流条件までの反応温度が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学的研究の応用

2-(2-メトキシエチル)-6-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンには、いくつかの科学研究における応用があります。

作用機序

2-(2-メトキシエチル)-6-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンの作用機序は、主にキナーゼである、特定の分子標的との相互作用に関与しています。この化合物は、キナーゼの活性部位に結合し、その活性を阻害することで、細胞増殖や生存に関与するシグナル伝達経路を阻害します。 この阻害は、がん細胞のアポトーシス誘導と炎症反応の抑制につながる可能性があります .

類似化合物の比較

2-(2-メトキシエチル)-6-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンは、次のような他のピロロピリミジン誘導体と比較することができます。

2-(2-メトキシエチル)-6-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンの独自性は、その特定の置換パターンにあり、これは、異なる生物活性と潜在的な治療用途を付与します。

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrrolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
  • Pyrazolo[3,4-d]pyrimidine (e.g., compounds in ): The pyrazole ring adds rigidity and may alter hydrogen-bonding interactions. For example, N-ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine () shows reduced solubility due to the phenyl group but increased lipophilicity (logP ~2.8), which may enhance membrane permeability .
Substituted Pyrrolo[2,3-d]pyrimidines
  • Example: 5-[2-(2-Ethoxyethoxy)naphthalen-6-yl]-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2c) (). The naphthalene and ethoxyethoxy groups confer enhanced π-π stacking and solubility, respectively.

Substituent Effects on Pharmacokinetics and Activity

Methoxyethyl vs. Bulkier Substituents
  • Target Compound : The 2-methoxyethyl group balances polarity (logP ~1.5–2.0) and solubility, favoring oral bioavailability.
  • Comparison with Dichlorophenyl Analog: The compound 7-(2,4-dichlorophenyl)-N,N-bis(2-methoxyethyl)-2,5-dimethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine () incorporates dichlorophenyl and bis-methoxyethyl groups.
Aryl and Heteroaryl Extensions
  • Phenoxyphenyl Derivatives: 3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () demonstrates that phenoxyphenyl groups improve binding to hydrophobic pockets but raise molecular weight (386.45 Da), reducing solubility. This contrasts with the target compound’s lower molecular weight (~275 Da) and optimized substituents .

Physicochemical and ADMET Properties

Property Target Compound Dichlorophenyl Analog () N-Ethyl-Phenylpyrazolo ()
Molecular Weight ~275 Da ~480 Da 233.31 Da
logP (Predicted) 1.5–2.0 3.5 2.8
Hydrogen Bond Acceptors 5 7 4
Solubility (mg/mL) >10 (aqueous) <1 (DMSO required) ~5 (aqueous)
Metabolic Stability (t1/2) High (methyl group) Moderate (dichlorophenyl) Low (ethyl group)

生物活性

2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various research findings.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The synthesis typically involves multi-step reactions that incorporate methoxyethyl and methyl groups into the pyrimidine framework. Current methodologies focus on optimizing yields and purity while ensuring the structural integrity of the target compound.

Inhibition of Kinases

The compound has been evaluated for its potential as a kinase inhibitor. Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Notably, pyrimidine derivatives have been shown to inhibit various kinases such as DYRK1A and TRK . The potential of this compound as a selective kinase inhibitor warrants further investigation.

Case Studies and Experimental Findings

  • Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, a series of novel PNP inhibitors demonstrated cytotoxicity against T-lymphoblastic cell lines with low IC50 values (as low as 9 nM) . While specific data for this compound are not yet available, its structural analogs suggest a potential for similar activity.
  • Selectivity and Toxicity : The selectivity of pyrimidine-based compounds for pathogenic over human enzymes has been documented. This selectivity is crucial for minimizing side effects during treatment . Toxicity assessments of related compounds indicate they can be non-toxic at higher concentrations (up to 200 µmol/L) .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies on related compounds suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles that could translate to this compound .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and substitution. Critical factors include:

  • Reagents : Use alkyl halides for substitutions and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate ether linkages .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature Control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal yields .
  • Purification : Column chromatography or recrystallization from ethanol ensures purity .

Q. Which spectroscopic techniques are recommended for characterizing pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent positions and confirms molecular structure (e.g., δ 8.04 ppm for pyrrolopyrimidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed 344.1634 vs. calculated 344.1632 for a related compound) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3131 cm⁻¹) .

Q. How should researchers ensure safe handling and storage of this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • PPE : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • Disposal : Follow hazardous waste protocols for amines and halogenated solvents .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound when scaling up?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions compared to batch processes .
  • Catalysts : Palladium or copper catalysts enhance coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Automated Platforms : Enable real-time monitoring of reaction parameters (e.g., pH, temp) for reproducibility .

Q. What strategies address contradictions in reported biological activities of similar pyrrolopyrimidine derivatives?

  • Methodological Answer :

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • Purity Analysis : HPLC or LC-MS identifies impurities that may skew bioactivity results .
  • Structural Analog Studies : Compare substituent effects (e.g., methoxyethyl vs. phenyl groups) on kinase inhibition .

Q. What computational methods predict the interaction between this compound and kinase targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate binding free energies for SAR refinement .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Systematic Substitution : Modify substituents at positions 2 (methoxyethyl) and 6 (methyl) to evaluate bioactivity trends .
  • In Vitro Assays : Test inhibition of kinases (e.g., JAK2, CDK2) using fluorescence-based assays .
  • Data Clustering : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。